molecular formula C11H10N2O2 B13662035 2-Amino-7-methylquinoline-3-carboxylic acid

2-Amino-7-methylquinoline-3-carboxylic acid

Cat. No.: B13662035
M. Wt: 202.21 g/mol
InChI Key: RBRIAPBMTPSYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by its quinoline core structure, which is a heterocyclic aromatic organic compound. The presence of amino and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylquinoline, nitration followed by reduction and subsequent carboxylation can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions often require precise temperature control and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-7-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Aminoquinoline-3-carboxylic acid
  • 7-Methylquinoline-3-carboxylic acid
  • 2-Amino-7-chloroquinoline-3-carboxylic acid

Comparison: Compared to its analogs, 2-Amino-7-methylquinoline-3-carboxylic acid is unique due to the presence of both amino and methyl groups on the quinoline ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-7-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-7-5-8(11(14)15)10(12)13-9(7)4-6/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

RBRIAPBMTPSYEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.